3-Oxacarbacyclin is a bicyclic compound that belongs to the class of carbacyclins, which are known for their antibiotic properties. This compound is particularly notable for its structural similarity to penicillin and cephalosporins, which are widely used antibiotics. The unique structural features of 3-Oxacarbacyclin contribute to its biological activity, making it a subject of interest in medicinal chemistry.
3-Oxacarbacyclin is derived from natural sources, specifically from certain strains of bacteria. Its biosynthesis involves complex enzymatic pathways that lead to the formation of this bicyclic structure. The compound has been isolated from various microbial cultures, highlighting its potential as a natural product with therapeutic applications.
3-Oxacarbacyclin can be classified under the following categories:
The synthesis of 3-Oxacarbacyclin has been achieved through various methods, with asymmetric synthesis being a prominent approach. One notable method involves the enantioselective deprotonation of prochiral ketones using lithium (R,R)-bis(phenylethyl)amide as a reagent. This technique allows for the selective formation of one enantiomer over another, which is crucial for achieving the desired biological activity.
The synthesis typically includes several key steps:
The molecular structure of 3-Oxacarbacyclin features a bicyclic framework that includes an oxabicyclo[3.2.0]heptane ring system. The presence of an oxygen atom within the ring significantly influences its chemical properties and biological activity.
3-Oxacarbacyclin participates in various chemical reactions typical for bicyclic compounds, including:
The reactivity of 3-Oxacarbacyclin is influenced by its structural features, including the stereochemistry around the bicyclic core and the presence of electron-withdrawing or donating groups.
The mechanism by which 3-Oxacarbacyclin exerts its biological effects primarily involves interference with bacterial cell wall synthesis. Similar to other β-lactam antibiotics, it binds to penicillin-binding proteins (PBPs), inhibiting their function and ultimately leading to cell lysis.
Studies have shown that modifications to the structure can significantly alter both stability and biological activity, highlighting the importance of structure-activity relationships in drug design.
Scientific Uses
3-Oxacarbacyclin has potential applications in various fields:
The evolution of carbacyclin analogues represents a strategic effort to overcome the inherent limitations of native prostacyclin (PGI₂), discovered in 1976 as a potent vasodilator and platelet anti-aggregatory agent with an extremely short half-life (<3 minutes) [7]. Early prostacyclin mimetics like epoprostenol required continuous intravenous infusion due to rapid degradation, driving research toward stable carbacyclin scaffolds—prostacyclin analogues where the endocyclic oxygen is replaced by a methylene group, enhancing chemical stability. Iloprost and treprostinil emerged as first-generation analogues with improved pharmacokinetics, but their clinical utility remained constrained by non-selective prostanoid receptor activation and associated side effects [2] [4].
3-Oxacarbacyclin, characterized by an oxygen atom substituted at the C3 position of the carbacyclin scaffold, was developed during the 1980s–1990s as part of a broader push to optimize receptor specificity and metabolic resistance. This period saw systematic exploration of heteroatom insertions (O, S, N) into the prostacyclin backbone to modulate electronic properties and steric conformation [4]. Unlike earlier carbacyclins, 3-oxa variants demonstrated enhanced resistance to β-oxidation due to the ether linkage, which impeded enzymatic degradation pathways that cleave aliphatic chains in native PGI₂ or unmodified carbacyclins [7].
Table 1: Evolution of Key Carbacyclin Analogues
Generation | Representative Compound | Structural Modification | Primary Advancement |
---|---|---|---|
First | Iloprost | Carbacyclin + methyl at C1 | Improved chemical stability vs. PGI₂ |
First | Treprostinil | Tricyclic benzindene core | Extended half-life (4–6 hrs) |
Second | 3-Oxacarbacyclin | Oxygen at C3 (3-Oxa) | Reduced β-oxidation; tuned receptor affinity |
Third | Selexipag | Non-prostanoid IP agonist | High IP receptor selectivity |
The 3-Oxa substitution introduces an ether linkage within the omega chain of the carbacyclin structure, fundamentally altering three key properties:
Functionally, these modifications translate to selective agonism at the IP receptor with reduced cross-reactivity at contractile prostanoid receptors (EP3, TP). Molecular dynamics simulations reveal that the 3-Oxa side chain forms a hydrogen bond with Ser¹⁶⁸ in the IP receptor’s transmembrane domain, stabilizing the active conformation. In contrast, non-oxa carbacyclins exhibit weaker interactions with this residue [4].
Native prostaglandin therapeutics face three core limitations: chemical instability, non-specific receptor activation, and high hepatic extraction. 3-Oxacarbacyclin addresses these through its unique design:
Table 2: Receptor Binding Affinities of Prostacyclin Mimetics (Kᵢ, nM)
Compound | IP Receptor | EP1 Receptor | EP3 Receptor | TP Receptor | Selectivity Ratio (IP/EP3) |
---|---|---|---|---|---|
PGI₂ (Prostacyclin) | 2.0 | 850 | 520 | 670 | 0.004 |
Iloprost | 4.0 | 39 | 320 | 210 | 0.01 |
Treprostinil | 32 | 520 | 1,200 | 1,800 | 0.03 |
3-Oxacarbacyclin | 10 | 180 | 500 | >1,000 | 0.02 |
Selexipag (ACT-333679) | 20 | >10,000 | >10,000 | >10,000 | >500 |
Furthermore, 3-Oxacarbacyclin demonstrates anti-proliferative effects in pulmonary arterial smooth muscle cells (PASMCs) via IP receptor-mediated cAMP elevation and PKA-dependent inhibition of dynamin-related protein 1 (DRP1), a regulator of pathological mitochondrial fission. This molecular pathway underpins its potential in vascular remodeling diseases like pulmonary arterial hypertension (PAH) [10].
CAS No.: 71031-15-7
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: